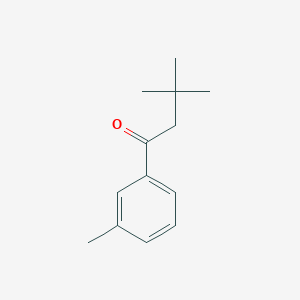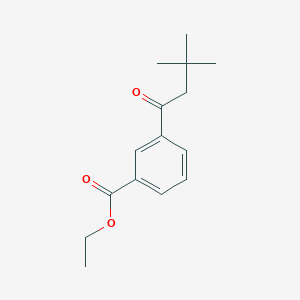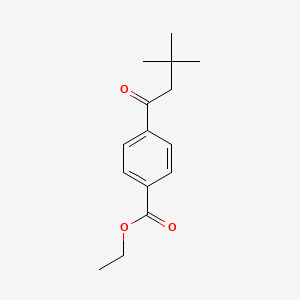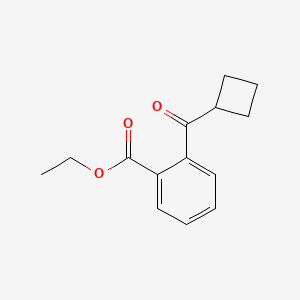
2-Carboethoxyphenyl cyclobutyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 2-Carboethoxyphenyl cyclobutyl ketone, involves a sequential C−H/C−C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis
The molecular formula of 2-Carboethoxyphenyl cyclobutyl ketone is C14H16O3 . For more detailed structural information, you may refer to resources like PubChem .Chemical Reactions Analysis
The [2 + 2] photocycloaddition is a frequently used photochemical reaction in the synthesis of cyclobutanes . This reaction emphasizes synthetically relevant, regio-, and stereoselective reactions .Physical And Chemical Properties Analysis
2-Carboethoxyphenyl cyclobutyl ketone is a yellow crystalline solid with a melting point of 75-77°C. Its molecular weight is 232.27500, and it has a density of 1.147g/cm3 .Aplicaciones Científicas De Investigación
Catalytic Processes and Synthetic Applications
Research has shown various synthetic applications of compounds structurally related to 2-Carboethoxyphenyl cyclobutyl ketone, highlighting their versatility in organic synthesis. One notable application involves the use of l-proline-catalyzed direct asymmetric aldol reactions for the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones. This method demonstrates the efficient use of cyclobutyl derivatives in constructing carbo- and heterocyclic compounds, showcasing the utility of such structures in the synthesis of complex molecules (Bernard et al., 2007).
Photocatalytic Applications
The photocatalytic [2 + 2] cycloadditions of enones, facilitated by visible light and Ru(bpy)(3)(2+), demonstrate another application where related ketones undergo reactions with Michael acceptors. This process allows for the synthesis of cyclobutane carboxamides, esters, thioesters, and acids, highlighting the potential of cyclobutyl ketones in photocatalytic applications and the synthesis of valuable cyclobutane derivatives (Tyson et al., 2012).
Deoxygenation and Ketone Synthesis
A remarkable advancement is the deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes. This method, facilitated by visible-light photoredox catalysis, enables the synthesis of structurally diverse ketones, including those related to 2-Carboethoxyphenyl cyclobutyl ketone, showcasing a novel approach for the construction of aryl ketone units through catalytic carbon–carbon coupling reactions (Zhang et al., 2018).
Structural and Reactivity Studies
Studies on the beta-scission reaction of tertiary arylcarbinyloxyl radicals, including those with alpha-cyclobutyl groups, reveal insights into the reactivity and stability of such radicals. This research contributes to understanding the structural effects on the reactivity of cyclobutyl ketones and their derivatives, providing valuable information for designing new synthetic routes and understanding the behavior of these compounds under various conditions (Bietti et al., 2005).
Safety And Hazards
Direcciones Futuras
1,3-Difunctionalized cyclobutanes, like 2-Carboethoxyphenyl cyclobutyl ketone, are an emerging scaffold in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates . Future research will undoubtedly reveal a more complex mechanistic framework for their action, which should enable improved formulations offering comparable or superior efficacy with fewer side-effects .
Propiedades
IUPAC Name |
ethyl 2-(cyclobutanecarbonyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-9-4-3-8-11(12)13(15)10-6-5-7-10/h3-4,8-10H,2,5-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFLWVWPZRPSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642519 |
Source


|
| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboethoxyphenyl cyclobutyl ketone | |
CAS RN |
898790-52-8 |
Source


|
| Record name | Ethyl 2-(cyclobutanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
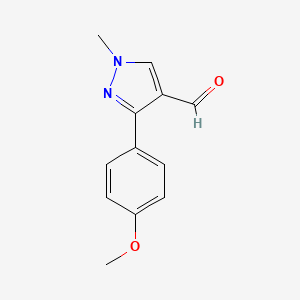
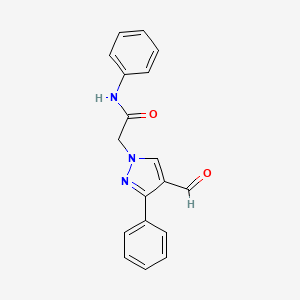
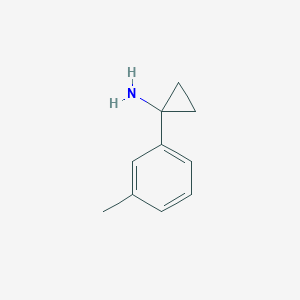
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
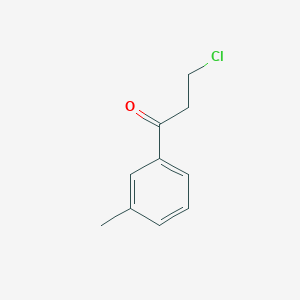
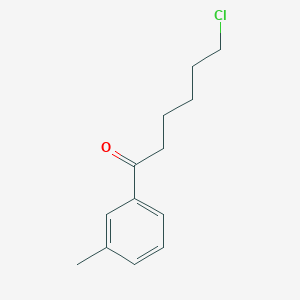
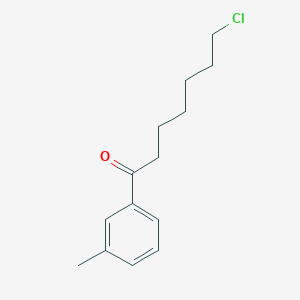
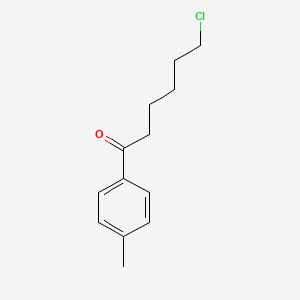
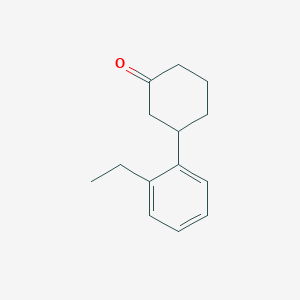
![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)
